molecular formula C26H21N3O4 B2601268 N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-19-7

N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2601268
CAS No.: 877657-19-7
M. Wt: 439.471
InChI Key: YYQKTKGZPSBFPS-UHFFFAOYSA-N
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Description

N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide: is a complex organic compound featuring a benzofuro[3,2-d]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. Its structure includes a benzyl group, a p-tolyl group, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted benzofuran and a pyrimidine derivative, cyclization can be achieved using a Lewis acid catalyst.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrimidine ring.

    Attachment of the p-Tolyl Group: This step can be accomplished through a Friedel-Crafts alkylation reaction, where the p-tolyl group is introduced to the benzofuran ring.

    Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride under basic conditions to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and p-tolyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the dioxo moiety, potentially converting them to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and acetamide positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used under mild conditions.

Major Products

    Oxidation: Benzaldehyde, p-toluic acid.

    Reduction: Hydroxyl derivatives of the original compound.

    Substitution: Azide or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be optimized for better efficacy and reduced toxicity. Its structure suggests potential interactions with biological targets, making it a valuable scaffold for drug design.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism by which N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The benzofuro[3,2-d]pyrimidine core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The benzyl and p-tolyl groups may enhance binding affinity through hydrophobic interactions, while the acetamide moiety can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    N-benzyl-2-(2,4-dioxo-3-(p-methoxyphenyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide: Contains a p-methoxyphenyl group, which may alter its reactivity and biological activity.

Uniqueness

N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is unique due to the presence of the p-tolyl group, which can influence its chemical and biological properties. This substitution can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs.

Properties

CAS No.

877657-19-7

Molecular Formula

C26H21N3O4

Molecular Weight

439.471

IUPAC Name

N-benzyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C26H21N3O4/c1-17-11-13-19(14-12-17)29-25(31)24-23(20-9-5-6-10-21(20)33-24)28(26(29)32)16-22(30)27-15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,27,30)

InChI Key

YYQKTKGZPSBFPS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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